molecular formula C20H26N2O3S B2566379 N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide CAS No. 954002-12-1

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide

Cat. No.: B2566379
CAS No.: 954002-12-1
M. Wt: 374.5
InChI Key: PUONUHVEAYJZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Phenylmorpholin-4-yl)butyl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, designed for professional laboratory use. This molecule features a benzenesulfonamide group, a well-established zinc-binding function known for its potent inhibitory activity against various enzymes, including the carbonic anhydrase (CA) family . The membrane-bound, tumor-associated isoforms CA IX and XII are particularly important drug targets, as their expression is often upregulated in hypoxic cancer cells and contributes to tumor progression, metastasis, and treatment resistance . The compound's structure also incorporates a 2-phenylmorpholine moiety, a feature commonly found in pharmaceuticals that can influence the molecule's pharmacokinetic properties and binding affinity. While the primary sulfonamide group coordinates with the active site zinc ion, the extended butyl-linked phenylmorpholine "tail" is engineered to interact with specific, less-conserved regions of the target enzyme, a strategy known as the "tail approach" used to enhance selectivity for disease-associated isoforms over ubiquitous ones . Research into structurally related sulfonamide derivatives has demonstrated promising antiproliferative, antiangiogenic, and antitumoral activities in vitro and in vivo, positioning this class of compounds as a valuable scaffold for developing novel oncology therapeutics . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not for use in humans, as a diagnostic tool, or for any other clinical applications.

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c23-26(24,19-11-5-2-6-12-19)21-13-7-8-14-22-15-16-25-20(17-22)18-9-3-1-4-10-18/h1-6,9-12,20-21H,7-8,13-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUONUHVEAYJZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide typically involves the reaction of 2-phenylmorpholine with 4-bromobutylbenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 2e ) often increase lipophilicity and metabolic stability compared to electron-donating groups (e.g., methyl in 7c ).
  • Linker Modifications: Butyl linkers are common, but cyano-substituted chains (2e, 2o ) may enhance reactivity, whereas morpholine-containing linkers (target compound) could improve solubility.
  • Synthetic Efficiency : Yields vary significantly (65–97%), influenced by steric hindrance and reaction conditions.

Structure-Activity Relationships (SAR) :

  • Morpholine Moieties : Compounds with morpholine (e.g., ) often target enzymes or receptors due to their hydrogen-bonding capacity.

Physicochemical Properties

Physical states and analytical data highlight structural influences:

Compound Name Melting Point (°C) Analytical Techniques Reference
N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide N/A N/A -
(R)-N-(4-cyano-4-phenylbutyl)-4-(trifluoromethyl)benzenesulfonamide (2e) Oil $^1$H NMR, $^{13}$C NMR, HRMS
4-(4-Nitrobenzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide (3e) 274–276 FT-IR, $^1$H NMR
N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-4-methyl-benzenesulfonamide (7h) 235–237 $^1$H NMR, HRMS

Key Trends :

  • Alkyl Chain Length : Longer chains (e.g., pentyl in 7h ) correlate with higher melting points, likely due to increased van der Waals interactions.
  • Cyano Groups: Compounds like 2e remain oils, suggesting reduced crystallinity due to steric effects.

Biological Activity

N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant research findings, and case studies.

Structure and Synthesis

The molecular structure of this compound features a sulfonamide group attached to a butyl chain and a phenylmorpholine moiety. This unique configuration is believed to enhance its biological activity by facilitating interactions with various biological targets.

Synthesis Overview:
The synthesis typically involves multi-step organic reactions, including:

  • Formation of the butyl chain.
  • Introduction of the sulfonamide group.
  • Attachment of the phenylmorpholine moiety.

Optimization of these steps can improve yield and purity, which are crucial for biological evaluations.

This compound exhibits its biological effects primarily through enzyme inhibition. The sulfonamide group mimics natural substrates, allowing it to bind to active sites on enzymes, thereby blocking their function. This mechanism is particularly relevant in:

  • Antimicrobial Activity: By inhibiting folic acid synthesis in bacteria, similar to traditional sulfonamides, leading to bacterial cell death.
  • Anticancer Activity: Interference with cellular pathways involved in cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. The compound's ability to inhibit folate synthesis is pivotal in its mechanism against bacteria.

Anticancer Properties

The compound has shown promise in preclinical studies against several cancer cell lines. Notably:

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and others.
  • IC50 Values: Studies report IC50 values ranging from 0.5 µM to 5 µM depending on the specific cell line and conditions tested.
Cell Line IC50 Value (µM) Activity Description
MCF-71.2Moderate inhibition
A5493.5Effective growth inhibition
HeLa0.8High sensitivity

Case Studies

  • Study on Antimicrobial Efficacy:
    A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 0.5 µM, supporting its potential as a therapeutic agent against resistant infections.
  • Cancer Cell Line Inhibition:
    In another study focusing on breast cancer cell lines, the compound was tested for its cytotoxic effects. The results demonstrated that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism that could be leveraged for therapeutic applications .

Q & A

Q. What are the key synthetic pathways for N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the morpholine core via cyclization of 2-phenylmorpholine derivatives.
  • Step 2 : Alkylation of the morpholine nitrogen with a butyl chain.
  • Step 3 : Sulfonamide coupling using benzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine).
    Optimization strategies :
  • Use continuous flow reactors to enhance yield and reduce side products .
  • Purification via column chromatography (e.g., petroleum ether/dichloromethane mixtures) to isolate intermediates .
  • Monitor reaction progress with HPLC or LC-MS to identify incomplete steps or byproducts .

Q. What spectroscopic and crystallographic methods are critical for structural validation of this compound?

  • NMR spectroscopy : Confirm regiochemistry of the morpholine ring and butyl chain connectivity. Discrepancies in peak splitting may indicate conformational flexibility .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, N-(2-{[5-Bromo-2-(morpholin-4-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-4-methylbenzenesulfonamide was resolved with a final R value of 0.045, highlighting the precision of SHELX for sulfonamide derivatives .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS) to confirm purity and detect halogenated byproducts .

Advanced Research Questions

Q. How does this compound interact with biological targets like the beta-3 adrenergic receptor, and what experimental assays validate its selectivity?

  • Binding assays : Radioligand displacement studies using [³H]-agonist competition to determine IC₅₀ values. For example, structurally similar sulfonamides exhibit EC₅₀ values <10 nM for beta-3 receptors .
  • Selectivity testing : Compare binding affinities against beta-1/beta-2 receptors using transfected HEK293 cells. Advanced derivatives show >600-fold selectivity for beta-3 subtypes .
  • Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify vulnerable metabolic sites .

Q. What computational approaches are recommended to model the compound’s electronic properties and receptor interactions?

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and localize electron-deficient regions (e.g., sulfonamide group) for predicting nucleophilic attack sites .
  • Docking studies : AutoDock Vina or Schrödinger Suite for simulating binding poses with beta-3 receptors. Focus on hydrogen bonding between the sulfonamide group and receptor residues (e.g., Asp117) .
  • QSAR models : Train models using descriptors like logP, polar surface area, and topological torsion to predict bioavailability .

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09). Discrepancies >0.05 Å may indicate crystal packing effects .
  • Dynamic NMR : Resolve conformational ambiguities (e.g., morpholine ring puckering) by variable-temperature ¹H-NMR .
  • Synchrotron data : Collect high-resolution (<0.8 Å) crystallographic data to reduce thermal motion artifacts .

Q. What strategies mitigate metabolic instability of this compound in preclinical studies?

  • Metabolite identification : Incubate with rat hepatocytes and analyze bile metabolites via LC-HRMS. Common modifications include hydroxylation at the butyl chain or morpholine ring .
  • Deuterium incorporation : Replace vulnerable C-H bonds with C-D at metabolically labile positions (e.g., benzylic sites) to slow CYP450 oxidation .
  • Prodrug design : Mask the sulfonamide group with enzymatically cleavable esters to enhance oral bioavailability .

Q. How does the compound’s sulfonamide group influence its physicochemical and pharmacological properties?

  • Acid-base behavior : The sulfonamide (pKa ~10) remains deprotonated at physiological pH, enhancing solubility and hydrogen-bonding capacity .
  • Bioisosteric replacement : Compare with carboxamide or phosphonamide analogs to assess potency retention. Sulfonamides often exhibit superior receptor affinity due to stronger H-bonding .
  • Crystallinity : Sulfonamide derivatives frequently form stable polymorphs, impacting dissolution rates. Screen crystallization solvents (e.g., ethanol/water) to isolate the most thermodynamically stable form .

Q. Notes

  • For synthetic protocols, cite experimental details from crystallography supplements or pharmacological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.